Epitestosterone

Androgen Receptor Binding Steroid Pharmacology Receptor Affinity

Epitestosterone is the irreplaceable 17α-epimer of testosterone mandated for WADA urinary T/E ratio monitoring in anti-doping labs. Unlike testosterone or DHT, it acts as a weak AR antagonist (Ki=860 nM) and potent 5α-reductase inhibitor—a dual mechanism no pure agonist or antagonist replicates. It is essential for AR transactivation specificity controls, HPG-axis feedback studies, and LC-MS/MS or GC-MS method validation in forensic and metabolomics workflows. Procure certified reference material to ensure regulatory compliance and analytical accuracy.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
CAS No. 481-30-1
Cat. No. B028515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitestosterone
CAS481-30-1
Synonyms(17α)-17-Ηydroxyandrost-4-en-3-one;  17-Epitestosterone;  17α-Testosterone;  17α-cis-Testosterone;  4-Androstene-17α-ol-3-one;  Isotestosterone;  NSC 26499;  cis-Testosterone; 
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
InChIKeyMUMGGOZAMZWBJJ-KZYORJDKSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Epitestosterone (CAS 481-30-1) Procurement: An Inactive Steroid Epimer with Unique Anti-Androgen Activity


Epitestosterone is a naturally occurring steroid hormone and the 17-alpha epimer of the androgen testosterone [1]. It is an endogenous compound found in human biological fluids, often at concentrations similar to those of testosterone, particularly in women and children [2]. Structurally, it differs from testosterone only in the stereochemical configuration at the C-17 carbon atom, a change that profoundly alters its biological activity [1]. This guide outlines the key, quantifiable differentiators of Epitestosterone (CAS 481-30-1) that make it a critical compound for specific research, analytical, and drug development applications, distinct from its more potent androgenic analogs.

Why Epitestosterone Cannot Be Substituted with Other Androgen Receptor Ligands


The unique stereochemistry of Epitestosterone, a 17α-hydroxy group versus the 17β-hydroxy group in testosterone, results in a distinct pharmacological profile that is not replicated by any other standard androgen or anti-androgen [1]. Substitution with testosterone, dihydrotestosterone (DHT), or other synthetic anti-androgens (e.g., flutamide, bicalutamide) would yield dramatically different and often opposite outcomes in experimental systems [2]. For instance, while testosterone and DHT are potent AR agonists that stimulate androgen-sensitive tissues, Epitestosterone acts as a partial agonist with anti-androgenic effects [3]. Its dual mechanism—weak AR antagonism combined with potent 5α-reductase inhibition—is also unique, meaning it cannot be functionally replaced by a pure AR antagonist or a selective 5α-reductase inhibitor alone [4]. The evidence below details the specific, quantifiable differences that necessitate the exclusive use of Epitestosterone for certain scientific inquiries.

Quantitative Differentiation of Epitestosterone (CAS 481-30-1) from Key Analogs


Epitestosterone's AR Binding Affinity is 17-Fold Weaker Than Testosterone

In a competitive binding assay using human prostatic tissue cytosol, Epitestosterone demonstrates a markedly lower binding affinity for the androgen receptor (AR) compared to its 17β-epimer, Testosterone [1]. The Ki for Epitestosterone was determined to be 860 nM, whereas Testosterone's Ki is 50 nM. This data underscores why Epitestosterone does not function as a potent androgen and instead acts as a weak competitive antagonist.

Androgen Receptor Binding Steroid Pharmacology Receptor Affinity

5α-Reduction Converts Epitestosterone from an Antagonist to a Partial AR Agonist

Unlike Testosterone, which is activated by 5α-reduction to the more potent DHT, the 5α-reduction of Epitestosterone to 5α-dihydroepitestosterone (5α-EpiDHT) fundamentally alters its biological activity [1]. In a human AR transactivation reporter assay, unmodified Epitestosterone acts as an antagonist, but its 5α-reduced metabolite acts as a partial agonist. This unique metabolic switch is not observed with the Testosterone/DHT pair.

Steroid Metabolism 5α-Reductase Androgen Receptor Modulation

Epitestosterone Has No Intrinsic Androgenic Activity in the Hamster Flank Organ Model

In a classic in vivo model of androgen action, Epitestosterone alone had no stimulatory effect, while Testosterone and DHT produced significant increases in multiple parameters of androgen-sensitive tissue growth [1]. When co-administered with Testosterone, a 10-fold excess of Epitestosterone significantly inhibited this stimulation, acting as an anti-androgen.

In Vivo Pharmacology Anti-Androgen Assay Sebaceous Gland Biology

Epitestosterone Significantly Lowers Plasma Testosterone, Unlike Bicalutamide (Casodex)

In a comparative study of anti-androgens in intact male mice, Epitestosterone was the only compound tested that significantly reduced circulating plasma testosterone levels [1]. In contrast, treatment with Casodex (Bicalutamide), a non-steroidal anti-androgen, increased plasma testosterone.

Endocrinology In Vivo Pharmacology Hypothalamic-Pituitary-Gonadal Axis

Optimal Research and Industrial Scenarios for Procuring Epitestosterone (CAS 481-30-1)


Anti-Doping Analytical Standards and T/E Ratio Monitoring

The primary industrial application for high-purity Epitestosterone is as a certified reference material (CRM) in anti-doping laboratories . The World Anti-Doping Agency (WADA) mandates the monitoring of the urinary Testosterone/Epitestosterone (T/E) ratio to detect exogenous testosterone abuse [1]. A T/E ratio greater than 4.0 is flagged as suspicious and requires further analysis [2]. Accurate quantification relies on precise calibration and internal standardization using a certified Epitestosterone standard, making it an essential procurement item for any WADA-accredited facility or forensic toxicology lab .

Androgen Receptor Signaling Studies as a Negative Control and Partial Agonist

In studies of androgen receptor (AR) transactivation and gene expression, Epitestosterone serves as an essential control compound. Because it is a weak competitive antagonist of the AR with a Ki of 860 nM [3], it can be used to demonstrate specificity of AR-mediated effects and to differentiate them from off-target actions. Furthermore, its unique metabolic conversion to a partial AR agonist by 5α-reductase [4] makes it a valuable tool for dissecting the role of local androgen metabolism in modulating tissue-specific responses, a function not provided by potent synthetic agonists (e.g., R1881) or pure antagonists (e.g., enzalutamide).

In Vivo Studies of Anti-Androgenic Mechanisms and HPG Axis Feedback

For researchers investigating the physiological role of endogenous anti-androgens or the feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis, Epitestosterone offers a unique pharmacologic probe. Its proven lack of intrinsic androgenic activity in the hamster flank organ model [5] allows it to be used to study pure anti-androgenic effects in vivo without the confounding androgenic effects seen with some weak androgens. Moreover, its ability to lower plasma testosterone levels, a property not shared by pure AR antagonists like bicalutamide [6], makes it a critical tool for studying the interplay between AR antagonism and neuroendocrine feedback.

Method Development and Validation in Steroid Metabolomics

Epitestosterone is an endogenous steroid present in biological matrices, making it a key analyte in targeted and untargeted metabolomics studies . Its unique 17α-epimer structure is essential for developing chromatographic methods (e.g., LC-MS/MS, GC-MS) that can reliably separate it from its abundant 17β-epimer, Testosterone . A high-purity Epitestosterone standard is therefore required for method validation, establishing limits of detection and quantification, and ensuring accurate identification and quantification of this isomer in complex biological samples, from urine to cell culture media.

Technical Documentation Hub

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